1H-Pyrrole-1-carbohydrazide
Overview
Description
“1H-Pyrrole-1-carbohydrazide” is a chemical compound that is not well-documented in the literature. It is a derivative of pyrrole, which is a five-membered aromatic heterocycle . The carbohydrazide group attached to the pyrrole ring could potentially impart interesting chemical and biological properties to the molecule .
Scientific Research Applications
Catalysis and Organic Synthesis :
- Pyrrole carbohydrazides have been used as ligands in copper-catalyzed amination reactions of aryl halides, demonstrating efficiency in promoting reactions under environmentally benign conditions like microwave irradiation or conventional heating without inert gas protection (Xie et al., 2010).
Pharmacological Applications :
- Certain pyrrole carbohydrazide derivatives exhibit significant analgesic and anti-inflammatory activities, showing potential as antinociceptive agents and offering an alternative to traditional pain relief drugs (Murineddu et al., 2001).
- Synthesized compounds from this class have shown diverse biological activities, such as antibacterial, antifungal, and anthelmintic properties, indicating their potential in medical and pharmaceutical applications (Bhardwaj & Sharma, 2021).
Materials Science and Molecular Engineering :
- Pyrrole carbohydrazides have been studied for their potential in non-linear optical (NLO) applications due to their favorable hyperpolarizability properties, making them suitable for use in optoelectronic devices (Rawat & Singh, 2015).
Sensing and Detection :
- Novel compounds derived from pyrrole carbohydrazides have been developed for the detection of copper(II) ions in aqueous solutions, showcasing a distinct color change as an indicator, which is significant in environmental monitoring and analytical chemistry (Bhattacharyya et al., 2016).
Corrosion Inhibition :
- Derivatives of 1H-pyrrole-2,5-dione, a related compound, have been found to be effective corrosion inhibitors for carbon steel, suggesting their utility in industrial applications to enhance material longevity (Zarrouk et al., 2015).
Future Directions
The future directions for the study of “1H-Pyrrole-1-carbohydrazide” could involve elucidating its synthesis pathway, studying its chemical reactivity, determining its physical and chemical properties, and exploring its potential biological activities. Given the diverse biological activities exhibited by many pyrrole derivatives, “1H-Pyrrole-1-carbohydrazide” could potentially be a molecule of interest in medicinal chemistry .
properties
IUPAC Name |
pyrrole-1-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-7-5(9)8-3-1-2-4-8/h1-4H,6H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPPYQNUHCYDKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571090 | |
Record name | 1H-Pyrrole-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-1-carbohydrazide | |
CAS RN |
169156-69-8 | |
Record name | 1H-Pyrrole-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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